

An In-depth Technical Guide to Pressamina (Dimetofrine Hydrochloride)

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Compound of Interest

Compound Name: *Pressamina*
CAS No.: *22775-12-8*
Cat. No.: *B1210861*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of **Pressamina** (Dimetofrine hydrochloride). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Identity

Pressamina, chemically known as Dimetofrine hydrochloride, is a synthetic sympathomimetic amine. Its chemical identity and structural properties are detailed below.

IUPAC Name: [2-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-methylazanium chloride[1]

Synonyms: Dimethophrine hydrochloride, Dimetofrine HCl, 4-hydroxy-3,5-dimethoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride[2]

CAS Number: 22775-12-8[1]

Molecular Formula: $C_{11}H_{18}ClNO_4$ [1][2]

Molecular Weight: 263.72 g/mol [1][2]

The molecular structure of **Pressamina** consists of a substituted phenethylamine backbone.

Key structural features include:

- A 3,5-dimethoxy substitution on the phenyl ring.
- Hydroxyl groups at the 4-position of the phenyl ring and the beta-position of the ethylamine side chain.
- An N-methylated amine group.

Chemical and Physical Properties

A summary of the known and computed chemical and physical properties of **Pressamina** is presented in the table below. It is important to note that many of these properties are computationally derived and await experimental verification.

Property	Value	Source
Molecular Weight	263.72 g/mol	PubChem (Computed)[1][2]
Melting Point	171-173 °C	LookChem[3]
Boiling Point	412.3 °C at 760 mmHg	LookChem (Predicted)[3]
Flash Point	203.2 °C	LookChem (Predicted)[3]
Hydrogen Bond Donors	3	PubChem (Computed)[1]
Hydrogen Bond Acceptors	5	PubChem (Computed)[1]
Rotatable Bond Count	5	PubChem (Computed)[1]
Topological Polar Surface Area	72.8 Å ²	PubChem (Computed)[1]
pKa (most acidic)	9.69	ChemAxon (Predicted)
pKa (most basic)	9.88	ChemAxon (Predicted)
LogP	0.75	ChemAxon (Predicted)
Solubility	Data not available	

Pharmacological Profile and Signaling Pathway

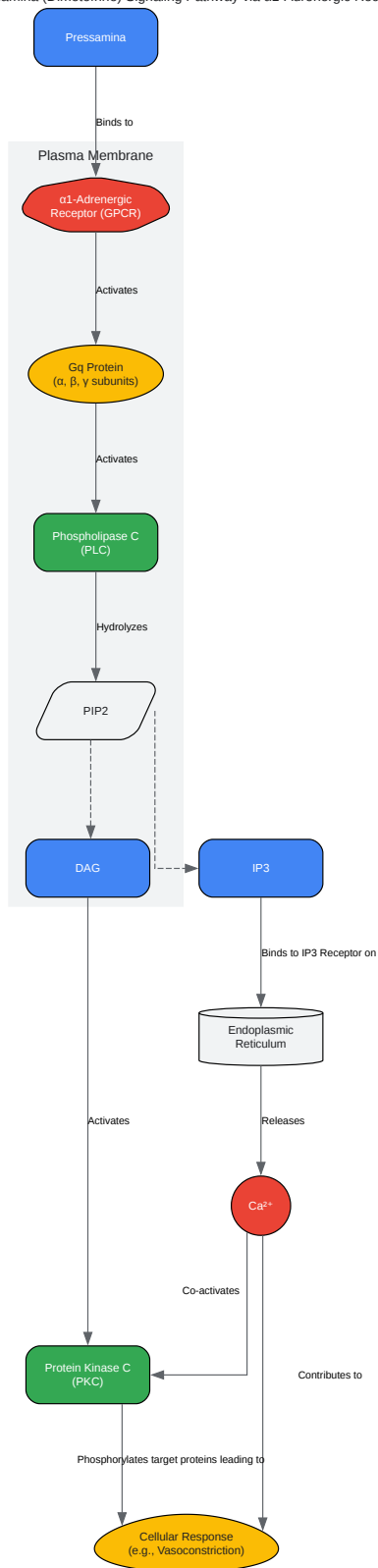
Pressamina is a selective α 1-adrenergic receptor agonist. This mechanism of action leads to vasoconstriction, which in turn increases blood pressure. This makes it clinically useful in the management of orthostatic hypotension.

The α 1-adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. The signaling cascade initiated by the activation of these receptors is a well-characterized pathway in cellular physiology.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway activated by **Pressamina** through the α 1-adrenergic receptor.

Pressamina (Dimetofrine) Signaling Pathway via α 1-Adrenergic Receptor



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Caption: **Pressamina** activates the α 1-adrenergic receptor, initiating a Gq-protein-mediated cascade.

Upon binding of **Pressamina** to the α 1-adrenergic receptor, the associated Gq protein is activated. The G α q subunit, in turn, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca^{2+}) into the cytosol.[4][5][6] DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca^{2+} levels, activates protein kinase C (PKC).[4][5][6] Activated PKC and increased intracellular calcium levels then lead to various downstream cellular responses, including the smooth muscle contraction responsible for vasoconstriction.

Experimental Protocols

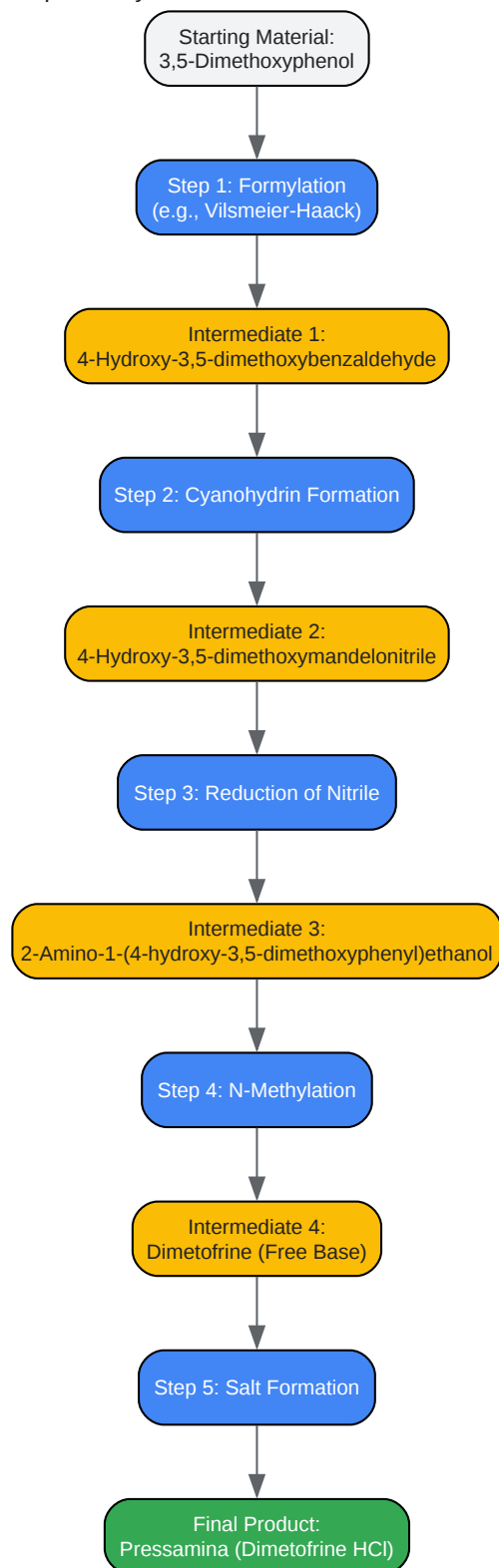
Detailed, validated experimental protocols for the synthesis and analysis of **Pressamina** are not readily available in the public domain. However, based on standard organic chemistry principles and methodologies for similar compounds, the following representative protocols are provided.

Proposed Synthesis of Pressamina

The synthesis of **Pressamina** (4-hydroxy-3,5-dimethoxy- α -[(methylamino)methyl]benzyl alcohol hydrochloride) can be envisioned as a multi-step process starting from a suitable phenolic precursor. The following is a plausible, though not experimentally verified, synthetic route.

Workflow Diagram for Proposed Synthesis:

Proposed Synthesis Workflow for Pressamina



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Caption: A potential multi-step synthesis route for **Pressamina**.

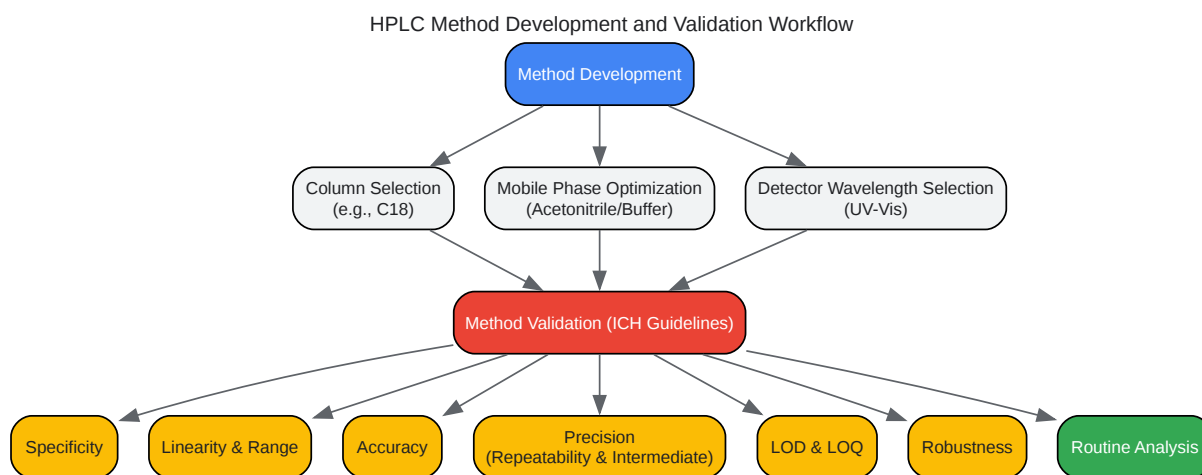
Methodology:

- **Formylation of 3,5-Dimethoxyphenol:** The starting material, 3,5-dimethoxyphenol, would first undergo formylation to introduce an aldehyde group at the 4-position of the aromatic ring. A common method for this transformation is the Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride and dimethylformamide.
- **Cyanohydrin Formation:** The resulting 4-hydroxy-3,5-dimethoxybenzaldehyde would then be treated with a cyanide source, such as sodium cyanide, in the presence of a weak acid to form the corresponding cyanohydrin, 4-hydroxy-3,5-dimethoxymandelonitrile.
- **Reduction of the Nitrile:** The nitrile group of the cyanohydrin would then be reduced to a primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride in an anhydrous ether solvent. This step would yield 2-amino-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanol.
- **N-Methylation:** The primary amine would then be selectively methylated to a secondary amine. This could be accomplished through various methods, such as reductive amination with formaldehyde and a reducing agent like sodium borohydride, or by using a methylating agent like methyl iodide. This would produce the free base of **Pressamina**, Dimetofrine.
- **Salt Formation:** Finally, the Dimetofrine free base would be dissolved in a suitable solvent, such as ethanol or isopropanol, and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, **Pressamina**. The product would then be collected by filtration, washed, and dried.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for determining the purity and concentration of **Pressamina** in bulk drug substance and pharmaceutical formulations. The following is a representative HPLC method that could be adapted and validated for this purpose.

Workflow for HPLC Method Development and Validation:



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Caption: A standard workflow for developing and validating an HPLC method for **Pressamina**.

Proposed HPLC Parameters:

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) would be a suitable starting point.
- Mobile Phase: A mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, such as phosphate buffer, would be used. The ratio and pH of the mobile phase would need to be optimized to achieve good peak shape and resolution.
- Flow Rate: A typical flow rate would be 1.0 mL/min.
- Detection: UV detection at a wavelength where **Pressamina** exhibits maximum absorbance. This would be determined by running a UV scan of a standard solution.
- Injection Volume: 10-20 µL.

- Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

Validation of the Method:

Once the chromatographic conditions are optimized, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation would include:

- Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
- Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specified range.
- Accuracy: Determining the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
- Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- Robustness: Evaluating the method's capacity to remain unaffected by small, but deliberate variations in method parameters and providing an indication of its reliability during normal usage.

This technical guide provides a foundational understanding of **Pressamina**. Further experimental work is required to validate the proposed protocols and to fully characterize the chemical and physical properties of this compound.

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